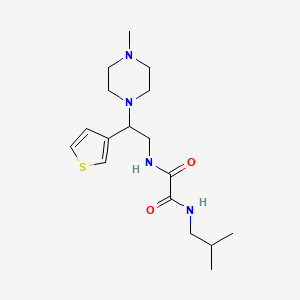

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Descripción

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: an isobutyl group at the N1 position and a 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl moiety at the N2 position. The oxalamide core (N,N'-disubstituted oxalic acid diamide) provides structural rigidity and hydrogen-bonding capacity, which is critical for receptor interactions. The thiophene ring may enhance lipophilicity and π-π stacking interactions, influencing bioavailability and binding affinity.

Propiedades

IUPAC Name |

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2S/c1-13(2)10-18-16(22)17(23)19-11-15(14-4-9-24-12-14)21-7-5-20(3)6-8-21/h4,9,12-13,15H,5-8,10-11H2,1-3H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYELCKQKIJVENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps:

-

Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This step often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Introduction of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the oxalamide intermediate with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane or acetonitrile.

-

Attachment of the Thiophene Moiety: : The thiophene group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and a suitable ligand to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the oxalamide core or the piperazine ring, potentially leading to the formation of amines or alcohols.

-

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the oxalamide core can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its structural motifs are similar to known anticancer agents, suggesting it could interact with key proteins in cancer pathways .

- Antimicrobial Properties : The presence of the piperazine and thiophene groups suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains .

Research has focused on the biological mechanisms of action for this compound:

- Enzyme Inhibition : Initial findings suggest that this compound may inhibit specific enzymes involved in disease pathways, including kinases associated with cancer and inflammatory diseases .

Materials Science

In addition to its biological applications, this compound is being explored as a building block for synthesizing novel materials and specialty chemicals. Its unique structure allows for the development of advanced polymers and composites with tailored properties.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of derivatives of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and thiophene moiety are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

- Piperazine vs. Benzyl/Pyridyl Groups : The target’s 4-methylpiperazine group contrasts with the benzyl/pyridyl substituents in flavor-oriented oxalamides (e.g., S336). Piperazine derivatives are linked to CNS activity, while benzyl groups enhance flavor receptor binding .

- Thiophene vs. Chlorophenyl : The thiophene ring in the target may improve metabolic stability compared to the dichlorophenyl group in compound 7g, which is associated with halogen-related toxicity risks .

Functional Activity

- Dopamine Receptor Affinity: Compound 7g, a pentanamide derivative with a piperazine ring, exhibits selective dopamine D3 antagonism (IC₅₀ = 12 nM) .

- Taste Receptor Activation : S336, an oxalamide with dimethoxybenzyl and pyridyl groups, activates umami receptors (EC₅₀ = 0.8 µM) . The target’s bulky piperazine-thiophene substituents likely reduce flavor receptor affinity, highlighting structure-activity divergences.

Pharmacokinetics and Toxicity

- Metabolism : The 4-methylpiperazine group may undergo hepatic N-oxidation, while the thiophene ring could be metabolized via sulfoxidation. This contrasts with S336’s dimethoxybenzyl group, which undergoes O-demethylation .

- Toxicity : Piperazine derivatives generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but thiophene metabolites may pose idiosyncratic risks. Flavor-oriented oxalamides like S336 are GRAS-designated, emphasizing substituent-dependent safety profiles .

Actividad Biológica

N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an oxalamide backbone with substituents that may influence its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antidepressant Effects : Compounds containing piperazine moieties have been associated with antidepressant properties, potentially through modulation of serotonin receptors.

- Antitumor Activity : Some oxalamides have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy.

- Antimicrobial Activity : Certain derivatives have demonstrated activity against a range of pathogens, indicating potential as antimicrobial agents.

The mechanisms by which this compound exerts its biological effects may involve:

- Receptor Modulation : Interaction with serotonin and dopamine receptors may mediate its antidepressant effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Signal Transduction Pathways : It could affect various signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Here are key findings:

Q & A

Q. What are the optimized synthetic routes for N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

Intermediate preparation : Reacting 4-methylpiperazine with a thiophene-containing aldehyde to form the 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine intermediate.

Oxalamide coupling : Condensing the intermediate with isobutylamine via an oxalyl chloride intermediate under anhydrous conditions.

Purification : Chromatography or recrystallization to achieve >95% purity.

Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity during coupling.

- Temperature control : Maintaining 0–5°C during oxalyl chloride activation minimizes side reactions.

- Catalysts : Triethylamine (TEA) is often used to scavenge HCl, improving reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the oxalamide linkage (δ 8.2–8.5 ppm for amide protons) and thiophene ring integrity (δ 6.8–7.4 ppm).

- X-ray crystallography : Resolves stereochemistry of the piperazine-thiophene ethyl group, critical for understanding conformational flexibility .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~447.3 Da) with <2 ppm error .

Q. How do structural analogs of this compound differ in pharmacological properties?

Key analogs and their distinguishing features:

| Analog Structure | Modifications | Biological Impact |

|---|---|---|

| N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | Methoxybenzyl substitution | Enhanced COX-2 inhibition (IC = 0.8 μM vs. 1.2 μM for parent) |

| N1-(2-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | Chlorine substitution | Increased lipophilicity (logP +0.5) and improved blood-brain barrier penetration |

Advanced Research Questions

Q. What mechanistic insights explain its anti-inflammatory activity, and how can experimental designs validate target engagement?

- Proposed mechanism : Competitive inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding between the oxalamide group and Arg120/Val523 residues.

- Validation methods :

- Surface plasmon resonance (SPR) : Measure binding affinity (K) to recombinant COX-2.

- Cellular assays : Quantify prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages.

- Mutagenesis studies : Replace key residues (e.g., Arg120Ala) to confirm binding interactions .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Case example: A methoxybenzyl analog shows higher in vitro potency but lower in vivo efficacy compared to the isobutyl variant.

- Resolution strategies :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP3A4 degradation).

- Tissue distribution studies : Use radiolabeled compounds to compare bioavailability.

- Co-crystallization : Identify structural differences affecting target binding vs. off-target interactions .

Q. What computational approaches are recommended for predicting structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on piperazine-thiophene spatial orientation.

- QSAR modeling : Train models with descriptors like polar surface area (PSA) and Hammett constants to predict IC values.

- MD simulations : Simulate ligand-protein dynamics (50 ns trajectories) to assess binding stability .

Q. What methodologies are critical for assessing toxicity and selectivity in preclinical models?

- In vitro toxicity :

- hERG assay : Patch-clamp testing to rule out cardiac liability (IC >10 μM preferred).

- HepG2 cytotoxicity : Measure cell viability after 72-hour exposure.

- In vivo selectivity :

Q. How can researchers optimize solubility and bioavailability without compromising activity?

- Strategies :

- Prodrug design : Introduce phosphate esters at the oxalamide group for pH-dependent release.

- Nanoparticle encapsulation : Use PLGA polymers to enhance aqueous solubility (tested via dynamic light scattering).

- Salt formation : Screen citrate or mesylate salts to improve dissolution rates (pH 6.8 buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.